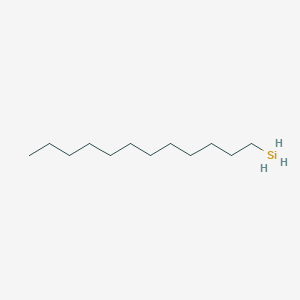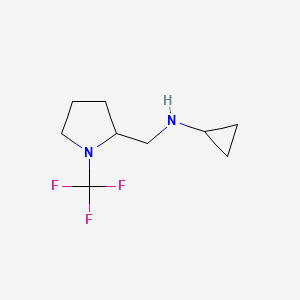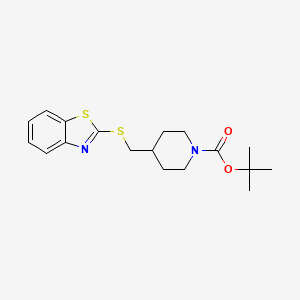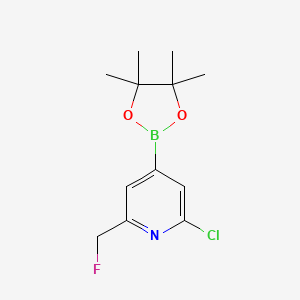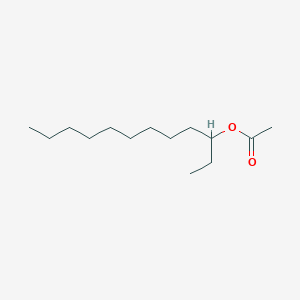
3-Acetoxydodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxydodecane, also known as dodecan-3-yl acetate, is an organic compound with the molecular formula C14H28O2. It is an ester derived from the reaction of dodecanol and acetic acid. This compound is characterized by its pleasant odor and is often used in the fragrance industry. Its chemical structure consists of a twelve-carbon chain with an acetate group attached to the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Acetoxydodecane can be synthesized through the esterification of dodecanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of dodecanol to this compound. The reaction can be represented as follows:
C12H25OH+CH3COOH→C12H25OCOCH3+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of dodecanol with acetic acid in the presence of an acid catalyst. The reaction mixture is continuously distilled to remove water, which drives the reaction towards the formation of the ester. The final product is then purified through distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetoxydodecane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield dodecanol and acetic acid.
Oxidation: Oxidation of this compound can lead to the formation of dodecanoic acid and acetic acid.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or amines under mild conditions.
Major Products Formed:
Hydrolysis: Dodecanol and acetic acid.
Oxidation: Dodecanoic acid and acetic acid.
Substitution: Various substituted dodecanes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Acetoxydodecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential pheromonal activity in insects.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of 3-acetoxydodecane involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
3-Acetoxydodecane can be compared with other similar compounds such as:
3-Acetoxydecane: Similar structure but with a ten-carbon chain.
3-Acetoxyhexadecane: Similar structure but with a sixteen-carbon chain.
3-Acetoxyoctane: Similar structure but with an eight-carbon chain.
Uniqueness: this compound is unique due to its specific chain length and the position of the acetate group, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Propriétés
Numéro CAS |
60826-26-8 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
dodecan-3-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-4-6-7-8-9-10-11-12-14(5-2)16-13(3)15/h14H,4-12H2,1-3H3 |
Clé InChI |
UFPTVIVEVKFJOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


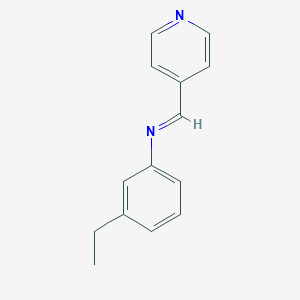
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
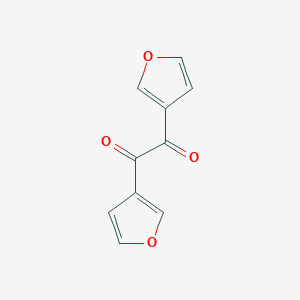
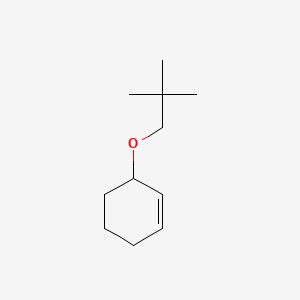

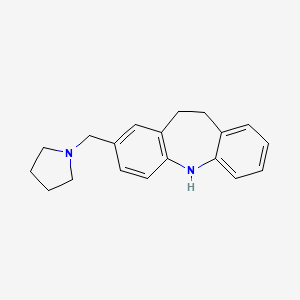


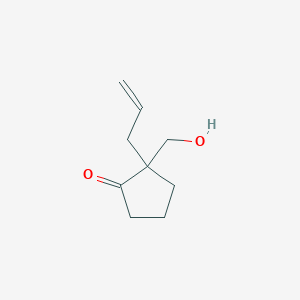
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
